O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Description
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CAS: 1403766-87-9) is a bicyclic heterocyclic compound featuring an azabicyclo[3.2.1]octane core with tert-butyl and methyl ester groups at the 3- and 8-positions, respectively. The exo configuration indicates that the substituents are oriented outward from the bicyclic scaffold. This compound is primarily used as a heterocyclic building block in medicinal chemistry and organic synthesis, enabling the construction of complex molecules such as pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
3-O-tert-butyl 8-O-methyl (1R,5S)-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11? |
InChI Key |
RFBVTSPWBOBKLB-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often involve multi-step organic synthesis processes, starting from simpler precursors and building up to the complex bicyclic structure.
Chemical Reactions Analysis
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Purity : ≥95% (typically available in 1g to 25g quantities) .
Its stereochemistry and ester groups make it valuable for modulating drug solubility, stability, and target interactions.
The following table summarizes structural analogs of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate, highlighting differences in substituents, configurations, and applications:
Key Findings from Comparative Analysis :
Stereochemical Impact :
- The exo configuration of the target compound allows better accessibility for reactions at the azabicyclo core compared to the endo isomer (CAS: 1548548-51-1), which suffers from steric hindrance .
- Endo isomers (e.g., ) are less commonly used in drug synthesis due to reduced reactivity.
Substituent Effects: Cyano groups (e.g., –3) introduce electron-withdrawing effects, enhancing electrophilicity but complicating purification due to lower yields (29–33%) .
Functional Group Versatility: Compounds with hydroxymethyl groups () enable post-synthetic modifications, such as crosslinking for polymer chemistry . Benzyl esters () offer orthogonal protection strategies but require harsher deprotection conditions (e.g., hydrogenolysis) .
Synthetic Accessibility: The target compound (CAS: 1403766-87-9) is commercially available at scale (≥95% purity), whereas analogs like dicyano derivatives require specialized microwave-assisted synthesis .
Biological Activity
O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate is a bicyclic compound belonging to the family of tropane alkaloids, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 269.34 g/mol. The compound features a complex bicyclic structure that allows it to interact with various biological targets.
This compound exhibits its biological activity through interactions with specific receptors and enzymes in the body. Its unique structural characteristics enable it to modulate the activity of neurotransmitter systems, particularly those involved in pain perception and neurological functions.
Interaction with Receptors
The compound is believed to interact with opioid receptors, contributing to its analgesic properties. Research has shown that similar compounds within the tropane alkaloid family can exhibit significant analgesic effects in various animal models, suggesting a potential for pain management applications .
Analgesic Activity
A notable study evaluated the analgesic effects of derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound. In hot plate tests, compounds bearing this scaffold demonstrated significant analgesic activity compared to morphine, indicating a strong potential for development as pain relief medications .
Antipyretic Effects
In addition to analgesic properties, some studies have indicated that this compound may possess antipyretic effects, reducing fever in animal models. This dual action enhances its therapeutic profile and suggests broader applications in treating conditions associated with pain and inflammation .
Case Studies and Research Findings
Several research efforts have focused on synthesizing and evaluating the biological activity of compounds related to this compound:
| Study | Findings | Implications |
|---|---|---|
| Liu et al., 2003 | Investigated diquaternary ammonium salts derived from 8-azabicyclo[3.2.1]octanes; identified structure-activity relationships | Highlighted the importance of flexible conformations for receptor interaction |
| RSC Publishing, 2021 | Reviewed enantioselective synthesis methods for tropane alkaloids | Emphasized the significance of stereochemistry in biological activity |
| BenchChem Analysis | Reported various chemical reactions involving the compound | Suggested potential for further synthetic modifications leading to new derivatives |
Q & A
How can the synthesis of O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate be optimized using Design of Experiments (DOE) methodologies?
Basic Research Question
The synthesis of bicyclic carboxylates often involves multi-step reactions with sensitivity to temperature, solvent, and catalyst ratios. DOE allows systematic variation of parameters (e.g., reaction time, temperature, stoichiometry) to identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while resolving interactions between variables. Key metrics include yield, purity (HPLC), and stereochemical fidelity. Statistical tools like ANOVA validate parameter significance, ensuring reproducibility .
What analytical techniques are critical for characterizing the stereochemical purity of this compound?
Basic Research Question
Nuclear Magnetic Resonance (¹H/¹³C NMR) and chiral HPLC are essential. The rigid bicyclic structure (exo-configuration) requires NOESY experiments to confirm spatial arrangements. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical assignment. Purity ≥98% (via HPLC) is recommended for biological assays, as impurities may confound transporter inhibition studies .
How do structural modifications influence this compound’s activity at monoamine transporters (DAT, SERT, NET)?
Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substituents on the azabicyclo scaffold modulate selectivity. For example:
- 8-Substituents : Bulky groups (e.g., tert-butyl) enhance DAT affinity by stabilizing hydrophobic interactions.
- 3-Carboxylate esters : Methyl esters improve metabolic stability compared to free acids.
- Exo vs. endo configuration : Exo derivatives exhibit higher NET inhibition due to spatial alignment with transporter binding pockets.
Comparative IC₅₀ values across transporters (e.g., DAT: 120 nM vs. NET: 85 nM) highlight selectivity trends .
Can this compound serve as a precursor for radiopharmaceuticals targeting neurotransmitter transporters?
Advanced Research Question
Yes. Analogous compounds (e.g., NS8880) have been radiolabeled with ¹¹C or ¹⁸F for positron emission tomography (PET). Key steps include:
- Radiosynthesis : Isotope introduction via nucleophilic substitution or prosthetic group coupling.
- In vivo validation : Biodistribution studies in rodent models to assess brain penetration and target engagement.
- Metabolic stability : LC-MS/MS quantifies radiometabolites in plasma. Preclinical PET imaging requires ≥95% radiochemical purity and molar activities >50 GBq/μmol .
How can computational modeling predict the compound’s binding mode to DAT?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions. Steps include:
Protein Preparation : Homology modeling of DAT using crystal structures (e.g., dDAT PDB:4XP4).
Ligand Parameterization : Assign partial charges (AM1-BCC) and optimize geometry (DFT/B3LYP).
Binding Free Energy : MM-PBSA calculations estimate ΔG_bind.
Validation against experimental IC₅₀ data ensures model accuracy. Critical residues (e.g., Asp79, Tyr124) are probed via alanine scanning .
Why do in vitro transporter inhibition assays sometimes contradict in vivo efficacy?
Advanced Research Question
Discrepancies arise from:
- Pharmacokinetics : Poor blood-brain barrier (BBB) penetration despite high in vitro potency. LogP values >3.5 often correlate with CNS bioavailability.
- Metabolic Instability : Ester hydrolysis (e.g., methyl to carboxylic acid) reduces active species.
- Off-target effects : Screening against GPCRs (e.g., σ receptors) clarifies selectivity.
Mitigation : Parallel artificial membrane permeability assays (PAMPA-BBB) and microsomal stability tests bridge in vitro-in vivo gaps .
What solvent systems enhance stereoselectivity in the final cyclization step?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) favor exo-cyclization via transition-state stabilization. For example:
| Solvent | Exo:Endo Ratio | Yield (%) |
|---|---|---|
| DMF | 9:1 | 85 |
| THF | 3:1 | 72 |
| Toluene | 1:2 | 58 |
| Low temperatures (−20°C) further bias exo-product formation. Catalytic additives (e.g., LiCl) may accelerate ring closure . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
